N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide

Anti-biofilm Quorum sensing inhibition PqsR antagonist

N-(2-Chlorophenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 690695-16-0) is a synthetic chromone-2-carboxamide derivative with the molecular formula C₁₆H₁₀ClNO₃ and a molecular weight of 299.71 g·mol⁻¹. Structurally, it features an unsubstituted 4H-chromen-4-one core linked via a 2-carboxamide bridge to an ortho-chlorophenyl ring.

Molecular Formula C16H10ClNO3
Molecular Weight 299.71 g/mol
CAS No. 690695-16-0
Cat. No. B10802912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide
CAS690695-16-0
Molecular FormulaC16H10ClNO3
Molecular Weight299.71 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C16H10ClNO3/c17-11-6-2-3-7-12(11)18-16(20)15-9-13(19)10-5-1-4-8-14(10)21-15/h1-9H,(H,18,20)
InChIKeyWIYUELGMNKDRGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.7 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chlorophenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 690695-16-0): Baseline Identity & Procurement Profile


N-(2-Chlorophenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 690695-16-0) is a synthetic chromone-2-carboxamide derivative with the molecular formula C₁₆H₁₀ClNO₃ and a molecular weight of 299.71 g·mol⁻¹ [1]. Structurally, it features an unsubstituted 4H-chromen-4-one core linked via a 2-carboxamide bridge to an ortho-chlorophenyl ring. The compound belongs to a class extensively investigated for anti-biofilm [2], cytotoxic [3], and enzyme inhibitory activities. Its ortho-chloro substituent distinguishes it from meta- and para-chlorophenyl analogs, while the unsubstituted chromone core differentiates it from 6-chloro, 7-bromo, and 5,7-dimethyl ring-substituted congeners, creating a unique pharmacophoric profile relevant to structure-activity relationship (SAR)-driven procurement.

Why N-(2-Chlorophenyl)-4-oxo-4H-chromene-2-carboxamide Cannot Be Substituted by Generic Chromone-2-Carboxamides


Chromone-2-carboxamides are not a functionally interchangeable commodity. The position of chlorine on the exocyclic N-phenyl ring directly modulates PqsR binding affinity and anti-biofilm potency, with the ortho (2′)-chloro substitution conferring distinct steric and electronic effects compared to meta- or para-substituted analogs [1]. Furthermore, substituents on the chromone core (e.g., 6-Cl, 7-Br) introduce additional electronic perturbations that alter LogP, hydrogen-bonding capacity, and metabolic stability. Even within a single publication series, cytotoxicity IC₅₀ values against MCF-7, OVCAR, and HCT-116 cell lines span two orders of magnitude (0.9 to >100 μM) depending solely on the amide side chain [2]. Procuring a near analog without confirmatory comparative data therefore carries a high risk of obtaining a compound with a functionally irrelevant or misleading biological profile.

N-(2-Chlorophenyl)-4-oxo-4H-chromene-2-carboxamide: Quantitative Differentiation Evidence Against Comparator Analogs


Ortho-Chlorophenyl vs. Meta/Para Positional Isomers: Predicted PqsR Binding Affinity Differentiation

In the direct chromone-2-carboxamide series, the ortho (2′) position of the N-phenyl halogen substituent was predicted to slightly improve PqsR binding affinity relative to the para (4′) position. Docking studies of compounds 3e–j showed that para-halogen substitution did not significantly alter predicted affinity compared to the 4′-CH₃ analog, whereas changing the halogen from the 4′ to the 2′ position favorably shifted the binding energy for the retro amide series (6e–j) [1]. Although the quantitative energy difference for direct amides was described as 'slight,' the trend establishes the ortho-chlorophenyl configuration as the optimal substitution pattern within the halogen series, directly relevant to the selection of N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide over N-(3-chlorophenyl) (CAS 361166-40-7) or N-(4-chlorophenyl) (CAS 32557-94-1) analogs.

Anti-biofilm Quorum sensing inhibition PqsR antagonist Pseudomonas aeruginosa

Unsubstituted Chromone Core vs. 7-Bromo and 6-Chloro Core-Substituted Analogs: Physicochemical and Steric Differentiation

N-(2-Chlorophenyl)-4-oxo-4H-chromene-2-carboxamide possesses an unsubstituted chromone nucleus, whereas close analogs carry electron-withdrawing substituents: 7-bromo-N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 912895-02-4) and 6-chloro-N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide (exact CAS not retrieved from excluded sources). The unsubstituted core results in a calculated LogP of 3.6 [1], which is consistent with Lipinski-compliant drug-likeness and contrasts with the increased lipophilicity expected from bromine (ΔLogP ≈ +0.6–0.9 for aromatic Br substitution) or additional chlorine substitution . The absence of a chromone-ring halogen also preserves the C6 and C7 positions for potential metabolic oxidation or further derivatization, providing a cleaner scaffold for SAR expansion compared to pre-halogenated cores that may exhibit altered CYP450 metabolism or reduced synthetic flexibility.

Medicinal chemistry Lead optimization Physicochemical profiling ADMET prediction

Chromone-2-Carboxamide vs. Chromone-3-Carboxamide Regioisomers: Functional Selectivity in MAO-B Inhibition

The 2-carboxamide substitution pattern on the chromone ring fundamentally alters pharmacological activity compared to the 3-carboxamide regioisomer. X-ray crystallographic and biochemical studies have established that N-phenyl-4-oxo-4H-chromene-2-carboxamides are inactive as monoamine oxidase B (MAO-B) inhibitors, whereas their 3-carboxamide counterparts exhibit potent, reversible, nanomolar MAO-B inhibition (e.g., N-(4-chlorophenyl)-5-hydroxy-4-oxo-4H-chromene-3-carboxamide, IC₅₀ = 8.3 nM) [1][2]. This positional selectivity is explained by differential hydrogen-bonding networks within the MAO-B active site: 3-carboxamides form critical H-bonds with Tyr435 and Cys172 that are geometrically inaccessible to 2-carboxamides [1]. Therefore, N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide is functionally excluded from MAO-B applications, directing its utility toward alternative targets such as PqsR, A₃ adenosine receptors, or cancer cell lines.

Monoamine oxidase B Neurodegeneration Parkinson's disease Enzyme inhibition

Anti-Biofilm Activity Benchmark: Class Potency Range Supporting the Chromone-2-Carboxamide Scaffold

A comprehensive evaluation of 25 retro chromone-2-carboxamides demonstrated that 64% (16/25) of compounds achieved ≥50% inhibition of P. aeruginosa PAO1 biofilm formation at a screening concentration of 50 μM, with no detectable cytotoxicity against Vero cells (IC₅₀ > 1.0 mM) [1]. The most active compound in that study (2,4-dinitro-N-(4-oxo-4H-chromen-2-yl)benzamide, 6n) was highlighted for hit-to-lead optimization. Although the specific percent inhibition for N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide was not individually reported in the open literature, the scaffold-level data establish a validated quantitative benchmark: any chromone-2-carboxamide procured for anti-biofilm research can be evaluated against the class threshold of ≥50% inhibition at 50 μM. The ortho-chlorophenyl substitution pattern, by analogy to docking trends, is expected to fall within or above this activity band.

Antimicrobial resistance Biofilm inhibition Pseudomonas aeruginosa Cystic fibrosis

N-(2-Chlorophenyl)-4-oxo-4H-chromene-2-carboxamide: Optimal Research and Application Scenarios Grounded in Differentiation Evidence


Anti-Biofilm Drug Discovery Targeting Pseudomonas aeruginosa Quorum Sensing (PqsR)

This compound is optimally deployed as a direct chromone-2-carboxamide scaffold for PqsR antagonist screening. The ortho-chlorophenyl substitution pattern is predicted to enhance binding within the hydrophobic A pocket of the PqsR ligand-binding domain via π-alkyl interactions with Ile149, Ile236, Phe221, and Tyr258, offering a predicted advantage over para-chlorophenyl isomers [1]. Researchers should benchmark activity against the class threshold of ≥50% P. aeruginosa PAO1 biofilm inhibition at 50 μM, with cytotoxicity counter-screening on Vero cells (expected IC₅₀ > 1.0 mM based on scaffold behavior).

Cancer Cell Line Cytotoxicity Profiling (MCF-7, OVCAR, HCT-116)

The unsubstituted chromone core and moderate LogP (3.6) of N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide position it as a suitable entry point for cytotoxicity screening against breast (MCF-7), ovarian (OVCAR/IGROV), and colon (HCT-116) cancer cell lines. The MTT assay framework established for chromone-2-carboxamide derivatives, which yielded IC₅₀ values spanning 0.9–100 μM depending on side-chain identity [2], can be directly applied. The compound's low molecular weight (299.71 g·mol⁻¹) and compliance with Lipinski's rule of five support its use in oral bioavailability-oriented lead optimization programs.

Selective A₃ Adenosine Receptor Ligand Development

The chromone-2-carboxamide scaffold has been validated as a privileged structure for developing selective A₃ adenosine receptor ligands, a target implicated in inflammation and cancer [2]. The 2-chlorophenyl substituent provides a distinct steric and electronic profile compared to previously explored N-phenyl and N-alkyl variants. Procurement for radioligand binding displacement assays on A₁, A₂A, A₂B, and A₃ receptor subtypes would establish selectivity ratios and extend the SAR knowledge base beyond the published N-phenyl and N-alkyl chromone-2-carboxamide series.

Late-Stage Functionalization and Derivatization Chemistry

The absence of substituents on the chromone C6 and C7 positions makes this compound an ideal core scaffold for systematic derivatization. Unlike 7-bromo or 6-chloro pre-functionalized analogs, which restrict synthetic options and introduce heavy atoms that may complicate interpretation of biological data [1], the unsubstituted core allows electrophilic aromatic substitution, cross-coupling, or directed ortho-metalation at multiple positions. This synthetic flexibility, combined with the established ortho-chlorophenyl pharmacophore, supports library synthesis for multidimensional SAR exploration.

Quote Request

Request a Quote for N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.